4-Nitro-4'-aminostilbene-2,2'-disulfonic acid
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Overview
Description
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is an organic compound with the molecular formula C14H10N2O8S2. It is a derivative of stilbene, containing both nitro and amino functional groups along with sulfonic acid groups on each of the two phenyl rings. This compound is primarily used as an intermediate in the synthesis of various dyes and optical brighteners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid typically involves the sulfonation of 4-nitrotoluene, followed by oxidation and subsequent reactions to introduce the amino group. A common method includes:
Sulfonation: 4-nitrotoluene is sulfonated to produce 4-nitrotoluene-2-sulfonic acid.
Reduction: The dinitro compound is reduced using iron powder to obtain 4,4’-diamino-2,2’-stilbenedisulfonic acid.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrogen gas with a catalyst.
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Substitution Reagents: Various electrophiles like acyl chlorides, sulfonyl chlorides.
Major Products Formed
Reduction: 4,4’-diamino-2,2’-stilbenedisulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is widely used in scientific research and industry:
Chemistry: As an intermediate in the synthesis of direct dyes and optical brighteners.
Biology: Used in the study of protein interactions and as a fluorescent marker for membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Employed in the production of dyes for textiles, paper, and other materials.
Mechanism of Action
The mechanism of action of 4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A derivative used as an optical brightener.
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: An intermediate in the synthesis of dyes.
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid: Used as a fluorescent marker and inhibitor of anion permeability.
Uniqueness
4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is unique due to its combination of nitro and amino groups along with sulfonic acid functionalities, making it versatile for various chemical reactions and applications in dye synthesis and fluorescence studies.
Properties
Molecular Formula |
C14H12N2O8S2 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24) |
InChI Key |
GHBWBMDGBCKAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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